![molecular formula C21H25N3O5 B2843586 (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1421586-84-6](/img/structure/B2843586.png)
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Antimicrobial Activity
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular configurations and potential applications in medicinal chemistry (Okasha et al., 2022).
- Antimicrobial Functionality : Compounds with structural similarities have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Al-ayed, 2011).
Molecular Interactions and Pharmacological Potential
- Molecular Docking Studies : Molecular docking analysis has been used to understand the interactions of similar compounds with specific receptors, aiding in the development of targeted therapies (Shim et al., 2002).
- Anti-Tumor Agents : Research has demonstrated that compounds with a 3,4,5-trimethoxyphenyl ring, similar to the compound , exhibit significant anti-tumor activities, especially against certain human cancer cell lines (Jurd, 1996).
Pharmacological Characterization and Diverse Applications
- Pharmacological Characterization : Studies have characterized compounds with pyrazolo[1,5-a]pyridine structures, highlighting their potential as pharmacological agents, particularly in dopaminergic systems (Möller et al., 2017).
- Diverse Piperidine Derivatives : Research on piperidine alkaloids has revealed a range of compounds with diverse skeletons and potential applications in pharmacology (Chen et al., 2018).
Synthesis and Biological Activities
- Synthesis and Biological Screening : The synthesis of related compounds has been explored, along with their biological activities, including antimicrobial and anticancer properties (Hatzade et al., 2008).
Propriétés
IUPAC Name |
(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-17-12-15(13-18(27-2)21(17)28-3)4-5-20(25)24-10-6-16(7-11-24)29-19-14-22-8-9-23-19/h4-5,8-9,12-14,16H,6-7,10-11H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUVGIYTMAJMR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.